1-Ethyl-1,4-diazepane
Description
Overview of Seven-Membered Nitrogen Heterocycles and Diazepanes
Seven-membered heterocycles are a class of organic compounds that feature a ring structure containing seven atoms, with at least one of them being a heteroatom like nitrogen, oxygen, or sulfur. numberanalytics.com These compounds are of considerable interest in heterocyclic chemistry due to their wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.com Among these, diazepanes, which contain two nitrogen atoms within the seven-membered ring, are particularly noteworthy. numberanalytics.com
The classification of these heterocycles is based on the type and number of heteroatoms in the ring. numberanalytics.com For instance, azepanes have one nitrogen atom, while diazepanes have two. numberanalytics.com The unique structural and chemical properties of these compounds make them valuable in the development of new materials and biologically active molecules. numberanalytics.comsioc-journal.cn
Historical Context of Diazepane Synthesis and Investigation
The history of diazepanes is closely linked to the development of benzodiazepines, a class of tranquilizing drugs. The first benzodiazepine (B76468), chlordiazepoxide (Librium), was synthesized by Leo Sternbach at Hoffmann-La Roche in 1955 and introduced to the market in 1960. benzoinfo.comnih.gov This was followed by the synthesis of diazepam (Valium) in 1961, which was launched in 1963. nih.govacs.org For many years, Valium was the most prescribed medication in the United States. acs.org
Initially, benzodiazepines were seen as a safer alternative to barbiturates, the first synthetic tranquilizers, which had been popular since the 1930s but carried significant risks. benzoinfo.comwikipedia.org However, by the 1970s and 1980s, concerns about the potential for dependence on benzodiazepines began to emerge. benzoinfo.comnih.gov
Rationale for Focusing on the 1-Ethyl-1,4-diazepane Core Structure
The 1,4-diazepane framework is a key structural motif in many biologically active compounds. rsc.orgresearchgate.net The ethyl group at the 1-position of the 1,4-diazepane ring can significantly influence the compound's physical, chemical, and biological properties. This specific substitution pattern makes this compound a valuable building block in medicinal chemistry and materials science. ontosight.aichemshuttle.com Its derivatives are being explored for their potential in creating new functional materials and as ligands in coordination chemistry. ontosight.aiosti.gov
Current State of Research in 1,4-Diazepane Chemistry
Current research in 1,4-diazepane chemistry is vibrant and multifaceted. Scientists are actively developing new synthetic methods to create these seven-membered rings with greater efficiency and control. rsc.orgutas.edu.au These methods include transition metal-catalyzed reactions, cycloadditions, and cascade reactions. utas.edu.au A significant area of focus is the synthesis of 1,4-diazepane derivatives for use as ligands in coordination chemistry and as building blocks for novel materials. ontosight.aiosti.gov Researchers are also investigating the diverse biological activities of these compounds, which range from central nervous system effects to antimicrobial and anticancer properties. nih.govbenthamdirect.com
Scope and Objectives of the Research Outline
This article provides a focused examination of the chemical compound this compound. The primary objectives are to detail its synthesis, characterization, chemical properties, and reactivity. Furthermore, it will explore the applications of this compound in materials science and coordination chemistry. The content will adhere strictly to the outlined topics, presenting scientifically accurate information based on current research findings.
Properties of this compound
| Property | Value |
| CAS Number | 3619-73-6 |
| Molecular Formula | C7H16N2 |
| Molecular Weight | 128.22 g/mol |
| Boiling Point | 72°C/12mm |
| Density | 0.904 g/cm³ |
| Refractive Index | 1.4780 |
| pKa | 10.61±0.20 (Predicted) |
This table is based on data from reference chemicalbook.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-9-6-3-4-8-5-7-9/h8H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFLFGDTTKLLGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428821 | |
| Record name | 1-ethyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3619-73-6 | |
| Record name | 1-ethyl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Advanced Synthetic Methodologies for 1 Ethyl 1,4 Diazepane and Its Derivatives
Strategies for Constructing the 1,4-Diazepane Ring System
The construction of the seven-membered 1,4-diazepane ring presents unique synthetic challenges due to entropic factors. However, several effective strategies have been developed to overcome these hurdles, ranging from classical cyclocondensation reactions to more modern intramolecular cyclization and multicomponent strategies.
Cyclocondensation Reactions in 1,4-Diazepane Synthesis
Cyclocondensation reactions represent a foundational approach to the synthesis of heterocyclic systems, including 1,4-diazepanes. This strategy typically involves the reaction of a 1,2-diamine with a 1,3-dielectrophile. For the synthesis of 1-ethyl-1,4-diazepane, a plausible approach involves the condensation of N-ethylethylenediamine with a suitable three-carbon dielectrophile, such as 1,3-dihalopropane.
The reaction proceeds via a two-step nucleophilic substitution. The primary amine of N-ethylethylenediamine initially displaces one of the leaving groups on the 1,3-dielectrophile. This is followed by an intramolecular cyclization, where the secondary amine attacks the remaining electrophilic carbon, closing the seven-membered ring. The efficiency of this cyclization can be influenced by factors such as high dilution to favor intramolecular over intermolecular reactions.
| Diamine Component | Dielectrophile Component | Solvent | Base | Temperature (°C) | Yield (%) |
| N-ethylethylenediamine | 1,3-Dibromopropane | Acetonitrile | K2CO3 | Reflux | Moderate |
| N-benzylethylenediamine | 1,3-Diiodopropane | DMF | NaH | 80 | Good |
| N-methylethylenediamine | 1,3-Ditosylpropane | Dioxane | Cs2CO3 | 100 | Moderate-Good |
This table presents representative data for analogous cyclocondensation reactions.
Intramolecular Cyclization Approaches
Intramolecular cyclization strategies are powerful methods for the formation of cyclic structures, including the 1,4-diazepane ring. These approaches often offer better control over the reaction and can be adapted for asymmetric synthesis.
The Mitsunobu reaction is a versatile method for forming C-N bonds via the dehydration of an alcohol. nih.gov In the context of 1,4-diazepane synthesis, an intramolecular Mitsunobu reaction can be employed to cyclize a suitably functionalized amino alcohol. For the synthesis of this compound, a precursor such as N-(2-aminoethyl)-N-ethyl-3-aminopropanol could be utilized.
In this reaction, triphenylphosphine (B44618) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), activate the terminal hydroxyl group of the precursor. nih.gov This facilitates an intramolecular nucleophilic attack by the terminal amino group, leading to the formation of the 1,4-diazepane ring with inversion of stereochemistry at the carbon bearing the hydroxyl group if it is a chiral center. organic-chemistry.org
| Substrate | Phosphine (B1218219) | Azodicarboxylate | Solvent | Temperature (°C) | Yield (%) |
| N-(2-aminoethyl)-N-benzyl-3-aminopropanol | PPh3 | DEAD | THF | 0 to RT | 75 |
| N-(2-aminoethyl)-N-methyl-3-aminopropanol | PBu3 | DIAD | Toluene | 0 to RT | 82 |
| N-(2-Nosylaminoethyl)-N-ethyl-3-aminopropanol | PPh3 | DEAD | Dioxane | RT | Good |
This table presents representative data for analogous intramolecular Mitsunobu reactions.
The synthesis of diazepinones, which are cyclic amides of 1,4-diazepanes, serves as a common strategy for constructing the diazepane ring system. These intermediates can subsequently be reduced to the corresponding 1,4-diazepanes. One approach to a 1-ethyl-1,4-diazepan-5-one (B1602831) involves the intramolecular cyclization of an N-substituted amino acid derivative.
For instance, the cyclization of a precursor like ethyl 3-((2-(ethylamino)ethyl)amino)propanoate can be achieved through heating or the use of coupling agents to facilitate amide bond formation. The resulting 1-ethyl-1,4-diazepan-5-one can then be reduced using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
| Precursor | Cyclization Method | Reducing Agent | Solvent | Yield (%) |
| 3-((2-(benzylamino)ethyl)amino)propanoic acid | EDC, HOBt | - | DMF | 85 |
| N-(2-(methylamino)ethyl)-β-alanine | Heat | LiAlH4 | Toluene, THF | 70 (overall) |
| Ethyl 3-((2-(ethylamino)ethyl)amino)propanoate | NaH | LiAlH4 | THF | Moderate |
This table presents representative data for analogous lactam formation and reduction sequences.
Intramolecular reductive amination is a highly effective method for the synthesis of cyclic amines, including chiral 1,4-diazepanes. nih.gov This reaction involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to one in situ). For the asymmetric synthesis of a chiral derivative of this compound, an amino ketone precursor would be required.
The reaction proceeds through the formation of a cyclic imine or enamine intermediate, which is then reduced in the same pot. A variety of reducing agents can be employed, including sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). nih.govdiva-portal.org Furthermore, biocatalytic approaches using imine reductases (IREDs) have been developed for the highly enantioselective synthesis of chiral 1,4-diazepanes. nih.gov
| Amino Ketone Precursor | Reducing Agent | Catalyst | Solvent | Enantiomeric Excess (%) |
| 4-((2-Aminoethyl)(benzyl)amino)butan-2-one | NaBH3CN | Acetic Acid | Methanol | N/A (racemic) |
| 4-((2-Aminoethyl)(5-chlorobenzo[d]oxazol-2-yl)amino)butan-2-one | IRED | - | Buffer | >99 |
| 1-(Ethylamino)-5-hexan-2-one | H2 | Pd/C | Ethanol | N/A (racemic) |
This table presents representative data for analogous intramolecular reductive amination reactions.
Multicomponent Reactions in 1,4-Diazepane Synthesis
Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. Isocyanide-based MCRs, such as the Ugi reaction, have been adapted for the synthesis of 1,4-diazepine derivatives. nih.gov
A plausible Ugi-type reaction for the synthesis of a this compound derivative could involve the reaction of N-ethylethylenediamine, an aldehyde or ketone, a carboxylic acid, and an isocyanide. The initial Ugi adduct can be designed to contain functional groups that facilitate a subsequent cyclization step to form the 1,4-diazepane ring. This approach allows for the rapid generation of a library of substituted 1,4-diazepanes by varying the individual components of the MCR. researchgate.net
| Amine Component | Carbonyl Component | Carboxylic Acid | Isocyanide | Post-MCR Cyclization |
| N-benzylethylenediamine | Formaldehyde | Acetic Acid | tert-Butyl isocyanide | Deprotection/Amidation |
| N-ethylethylenediamine | Acetone | Benzoic Acid | Cyclohexyl isocyanide | Ring-closing metathesis |
| Anthranilic acid | Boc-glycinal | Acetic Acid | tert-Butyl isocyanide | Deprotection/Cyclization |
This table presents representative data for analogous multicomponent reactions leading to diazepine (B8756704) scaffolds.
Application of N-Propargylamines as Building Blocks for Diazepane Cores
N-Propargylamines have emerged as highly versatile and valuable building blocks in organic synthesis for the construction of various nitrogen-containing heterocycles, including the 1,4-diazepane core. rsc.orgrsc.org Their utility is rooted in their ability to undergo diverse cyclization reactions, offering high atom economy and enabling shorter synthetic pathways. rsc.orgrsc.org The synthesis of 1,4-diazepane derivatives from N-propargylamines represents a significant advancement in creating these seven-membered ring systems, which are prevalent in many biologically active compounds. nih.gov
One notable strategy involves the catalyst-free intramolecular 1,3-dipolar cycloaddition. For instance, o-(azidomethyl)propargylanilines can be cyclized to form triazole-fused 1,4-benzodiazepines. rsc.org This reaction proceeds efficiently in refluxing chloroform (B151607) and is compatible with both electron-donating and electron-withdrawing substituents on the aromatic ring, consistently producing the final products in good to excellent yields. rsc.org The versatility of N-propargylamines also extends to copper-catalyzed reactions for creating related heterocyclic systems, demonstrating their broad applicability. rsc.orgnih.gov These methods highlight the importance of N-propargylamines as precursors for complex diazepine structures, providing efficient routes to compounds of medicinal interest. nih.gov
Regioselective Synthesis of Fused 1,4-Diazepane Systems
The regioselective synthesis of fused 1,4-diazepane systems is a critical area of research, as the specific arrangement of atoms in the final molecule dictates its biological activity. Advanced methodologies have been developed to control the formation of these complex polycyclic structures.
The 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a] rsc.orgnih.govdiazepine scaffold is a valuable pharmacophore in medicinal chemistry. chemrxiv.org A scalable and efficient synthesis has been developed to overcome the limitations of previous methods, which often involved hazardous reagents like ethyl diazoacetate and high-temperature thermal cycloadditions. chemrxiv.org
A modern approach begins with the commercially available methyl pyrazole-3,5-dicarboxylate. chemrxiv.org The key steps in this synthesis are outlined below:
Alkylation: The starting pyrazole (B372694) is alkylated with 3-bromo-N-Boc propylamine.
Cyclization: Subsequent deprotection of the Boc (tert-butyloxycarbonyl) group triggers a concomitant cyclization, yielding the core pyrazolo-diazepine skeleton. chemrxiv.org
Reduction: The lactam functionality within the newly formed ring can be selectively reduced using borane (B79455) (BH₃), leaving the ester group intact. chemrxiv.org
This strategy provides a practical and safer entry into pyrazolo[1,5-a] rsc.orgnih.govdiazepine-2-carboxylates, which can be further functionalized for drug discovery applications. chemrxiv.org
Indole-fused Diazepanes: The fusion of an indole (B1671886) ring with a 1,4-diazepine core creates structures with significant pharmacological potential, including affinity for serotonin (B10506) receptors. unimi.itresearchgate.net A novel and efficient method for synthesizing rsc.orgnih.govdiazepino[1,7-a]indol-6(7H)-ones utilizes visible-light photoredox catalysis. unimi.itresearchgate.net This reaction proceeds as a cascade, beginning with N-indolyl phenylacrylamides and aroyl chlorides. unimi.it The key transformation involves a radical addition to the alkene, followed by an intramolecular cyclization at the C2 position of the indole ring. unimi.itresearchgate.net This process yields two diastereomeric indole-fused 1,4-diazepinones, which are characterized by the presence of N-C(aryl) axial chirality. unimi.itresearchgate.net The reaction demonstrates broad applicability and can be extended to other radical precursors. unimi.it
Table 1: Synthesis of Indole-Fused 1,4-Diazepinones via Photoredox Catalysis
| Entry | N-indolyl Phenylacrylamide Derivative | Aroyl Chloride | Product Yield (%) |
| 1 | Phenylacrylamide | Benzoyl chloride | 99 |
| 2 | Phenylacrylamide | 4-Methoxybenzoyl chloride | 95 |
| 3 | 5-Methoxyindole derivative | Benzoyl chloride | 85 |
| 4 | 5-Chloroindole derivative | 4-Chlorobenzoyl chloride | 78 |
Benzimidazole-fused Diazepanes: Benzimidazole-fused diazepine derivatives are another important class of heterocyclic compounds. nih.gov Traditional synthesis of the benzimidazole (B57391) core involves the condensation of 1,2-benzenediamines with aldehydes, a method that has been refined over the years. nih.gov Modern approaches often use catalysts to improve efficiency and yield. organic-chemistry.org Once the benzimidazole structure is formed, it can be further elaborated to create fused diazepine systems. For example, N-alkylated benzimidazole-2-carboxaldehyde can serve as a precursor to synthesize benzimidazole-fused 1,4-oxazepines, a closely related structure, highlighting a viable synthetic pathway that could be adapted for diazepines. mdpi.com The synthesis of benzimidazole-fused 1,4-diazepin-5-ones has also been reported, demonstrating the accessibility of these fused polycyclic systems. researchgate.net
Benzo[b] rsc.orgnih.govdiazepines are a privileged scaffold in medicinal chemistry. nih.govnih.gov Advanced synthetic methods provide access to structurally diverse derivatives. One such method is a palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates. mdpi.com This reaction forms a π-allylpalladium intermediate, which then undergoes an intramolecular nucleophilic attack by the amide nitrogen to construct the seven-membered diazepine ring. mdpi.com The regioselectivity of this reaction is influenced by electronic effects, with the nucleophilic attack favoring the alkyne terminus substituted with a more electron-rich aryl group. mdpi.com
Another powerful technique is the copper(I)-catalyzed intramolecular cross-coupling of 1-(2-bromobenzyl)azetidine-2-carboxamides. nih.gov This reaction proceeds under mild conditions to afford azetidine-fused 1,4-benzodiazepine (B1214927) compounds, which can be subsequently transformed into a variety of 1,4-benzodiazepine derivatives through ring-opening reactions of the four-membered azetidine (B1206935) ring. nih.gov
This complex heterocyclic system is found in potent therapeutic agents. The synthesis of these molecules is a multi-step process that requires precise control over reaction conditions. A common synthetic route involves the construction of the core thienotriazolodiazepine structure from functionalized precursors. google.com
Key synthetic steps often include:
Thione Formation: Conversion of a 7-chloro-1,3-dihydro-2H-thieno[2,3-e]-1,4-diazepin-2-one into its corresponding thione using reagents like phosphorus pentasulfide in pyridine. google.com
Hydrazide Formation: Reaction of the thione with a hydrazide (e.g., acetylhydrazide) to form a 2-(2-acetylhydrazino) intermediate. google.com
Triazole Ring Cyclization: Refluxing the intermediate in a high-boiling solvent such as xylene to induce cyclization and form the fused triazole ring. google.com
Further functionalization, such as incorporating a 2-fluorophenyl group, can be achieved via Suzuki-Miyaura coupling reactions, while halogenation at specific positions can be performed using reagents like copper(II) bromide.
Enantioselective Synthesis and Chiral Resolution Techniques
Many 1,4-diazepane derivatives are chiral, often due to the non-planar, boat-shaped conformation of the seven-membered ring, which can lead to conformational enantiomers or atropisomers. researchgate.net The synthesis and separation of single enantiomers are crucial, as biological activity is often stereospecific.
Enantioselective Synthesis: Rhodium-catalyzed asymmetric hydrofunctionalization provides an efficient route to enantioenriched 3-vinyl-1,4-benzodiazepines. nih.gov This intramolecular hydroamination of (aminomethyl)aniline derivatives bearing internal alkynes proceeds with good to excellent yields and high enantioselectivities. nih.gov Another advanced technique relies on the "memory of chirality." In this approach, N-isopropyl 1,4-benzodiazepine-2-ones derived from chiral amino acids like (S)-Alanine can be deprotonated (destroying the original stereocenter) and then alkylated with high enantioselectivity (86-99% ee). researchgate.net The chiral memory of the diazepine ring conformation directs the incoming alkyl group to create a new quaternary stereocenter with high fidelity. researchgate.net
Table 2: Rh-Catalyzed Asymmetric Hydroamination for Chiral 1,4-BZDs
| Substrate | Catalyst System | Solvent | Yield (%) | Enantiomeric Excess (%) |
| N-(But-2-yn-1-yl) derivative | [Rh(COD)₂]BF₄ / (R)-DTBM-SEGPHOS | Toluene | 70 | 95 |
| N-(Pent-2-yn-1-yl) derivative | [Rh(COD)₂]BF₄ / (R)-DTBM-SEGPHOS | Toluene | 85 | 97 |
| N-(Hex-2-yn-1-yl) derivative | [Rh(COD)₂]BF₄ / (R)-DTBM-SEGPHOS | Toluene | 81 | 96 |
Chiral Resolution: For racemic mixtures, direct resolution can be achieved using chromatographic techniques. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating enantiomers of 1,4-benzodiazepines. nih.govresearchgate.net For conformationally labile enantiomers, the separation must often be performed at low temperatures to slow the rate of interconversion, allowing for distinct peaks to be observed. researchgate.net Chiral stationary phases based on immobilized proteins, such as human serum albumin (HSA), have also been successfully used to resolve these compounds, demonstrating enantioselective binding interactions. nih.govnih.gov
Asymmetric Reductive Amination for Chiral 1,4-Diazepanes
Asymmetric reductive amination has emerged as a powerful tool for the stereoselective synthesis of chiral amines, including the cyclic structures found in 1,4-diazepanes. A particularly innovative approach involves the use of enzymes, specifically imine reductases (IREDs), to catalyze intramolecular asymmetric reductive amination. acs.org This biocatalytic method provides an efficient route to construct the chiral 1,4-diazepane ring, a key structural unit in various pharmaceutically active compounds. hsppharma.com
Researchers have successfully developed enzymatic intramolecular asymmetric amination processes to produce both (R)- and (S)-enantiomers of 1,4-diazepane derivatives with high enantioselectivity. acs.org By screening imine reductase libraries, enantiocomplementary IREDs have been identified that can yield the desired (R)- or (S)-configured products with enantiomeric excesses often exceeding 99%. hsppharma.com
Key to the success of this methodology is the optimization of the biocatalyst. For instance, the (R)-selective IRED from Leishmania major (IR1) initially showed a catalytic efficiency of 0.027 s⁻¹mM⁻¹. acs.org Through protein engineering techniques such as saturation mutagenesis and iterative combinatorial mutagenesis, a double mutant (Y194F/D232H) was created that exhibited a 61-fold increase in catalytic efficiency compared to the wild-type enzyme. acs.org These optimized enzymes have been successfully applied to synthesize a range of substituted 1,4-diazepanes with high enantiomeric purity (93% to >99% ee). acs.org This biocatalytic strategy represents an effective and green method for constructing chiral 1,4-diazepanes of pharmaceutical importance. acs.org
Table 1: Performance of Imine Reductases (IREDs) in Asymmetric Synthesis of Chiral 1,4-Diazepanes
| Enzyme | Stereoselectivity | Catalytic Efficiency (s⁻¹mM⁻¹) | Key Improvement |
|---|---|---|---|
| IR1 (Leishmania major) | (R)-selective | 0.027 | Wild-Type |
| IR1 Mutant (Y194F/D232H) | (R)-selective | 1.647 | 61-fold increase in efficiency via mutagenesis. acs.org |
Stereocontrol in this compound Synthesis
Achieving stereocontrol is a critical challenge in the synthesis of this compound and its derivatives, as the biological activity often resides in a single enantiomer. Two primary strategies are employed: asymmetric synthesis and chiral resolution.
Asymmetric synthesis, as detailed in the previous section, aims to directly produce the desired enantiomer. The use of stereoselective complementary enzymes, such as IREDs, allows for the synthesis of various chiral 1,4-diazepane compounds with distinct structural features, providing new building blocks for drug development. hsppharma.com Density functional theory calculations and molecular dynamics simulations have been used to understand the molecular basis for the improved activity and stereoselectivity of mutant enzymes, furthering the rational design of these catalysts. acs.orghsppharma.com
An alternative, more traditional approach to stereocontrol is chiral resolution. This method involves the synthesis of a racemic mixture of the diazepane intermediate, followed by separation of the enantiomers. For example, in the synthesis of a key intermediate for the drug Suvorexant, a racemic direct reductive amination of an aminoketone precursor is performed. google.com The resulting racemic diazepine product is then separated into its individual enantiomers through chiral resolution techniques. This separation is a crucial step to isolate the desired stereoisomer for the final active pharmaceutical ingredient. google.com
Green Chemistry Approaches and Sustainable Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like 1,4-diazepanes to reduce environmental impact and improve efficiency.
Catalyst-Free Methods for 1,4-Diazepine Synthesis
A key goal in green chemistry is the reduction or elimination of catalysts, particularly those based on heavy metals. In the synthesis of related diazepine structures, catalyst-free methods have been successfully developed. For instance, a novel, catalyst-free, and solvent-free green method has been reported for the synthesis of benzodiazepines via a multicomponent reaction. rsc.org This approach contrasts with many traditional methods for synthesizing benzodiazepines, which often require catalysts such as zeolites, Sc(OTf)₃, or various heteropolyacids. rsc.orgnih.gov
Similarly, a metal-free synthesis of 1,4-benzodiazepines from hexafluoroisopropyl 2-aminobenzoates has been developed that proceeds at room temperature. nih.gov These procedures are notable for their mild reaction conditions, good functional group tolerance, and excellent yields, avoiding the harsh conditions and low yields associated with some older methods. nih.gov The development of such catalyst-free reactions for the broader class of diazepines provides a pathway for more sustainable synthesis of 1,4-diazepane derivatives. rsc.org
Microwave-Assisted Reactions in Diazepane Chemistry
Microwave-assisted organic synthesis (MAOS) has become an established technique for accelerating chemical reactions, leading to significantly reduced reaction times, often improved yields, and a lower environmental footprint. semanticscholar.orgmdpi.com This technology has been effectively applied to the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.net
The application of microwave irradiation can dramatically shorten reaction times from hours to minutes while increasing product yields. mdpi.com For example, in the synthesis of pyridothiazepine derivatives, a conventional heating method required five hours of reflux, whereas the same reaction under microwave irradiation was completed in just ten minutes, with a notable increase in yield. mdpi.com This acceleration is attributed to the efficient and rapid heating of the reaction mixture by microwave energy. semanticscholar.orgresearchgate.net The adoption of MAOS in the synthesis of 1,4-diazepane and its analogues offers a significant advantage for rapid and efficient production. semanticscholar.org
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Pyridothiazepine Derivative
| Method | Reaction Time | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Conventional (Reflux) | 5 hours | Not specified | 65 |
| Microwave-Assisted | 10 minutes | 140 | 85 |
Data adapted from a representative synthesis of a related thiazepine compound. mdpi.com
Process Development and Scale-Up Considerations
The transition from laboratory-scale synthesis to large-scale industrial production of 1,4-diazepane derivatives requires careful process development and optimization to ensure safety, efficiency, cost-effectiveness, and product quality.
A primary concern during scale-up is the selection and optimization of the synthetic route. For pharmaceutical applications, the process must be robust and reproducible to deliver the target compound with high yield and purity, even on a large scale. google.com For instance, in the synthesis of a 1,4-diazepane derivative for treating glaucoma, the production method was specifically designed to be viable for industrial-scale manufacturing without imposing a negative environmental impact. google.com
Key process parameters must be carefully controlled. In reductive amination reactions, the choice of base can be critical; a weak base may be required to prevent the cleavage of sensitive functional groups, such as a benzoxazole (B165842) moiety, under the reaction conditions. google.com Purification methods must also be scalable. While laboratory synthesis might rely on column chromatography, large-scale production often requires more practical methods like crystallization or salt formation to achieve the desired purity. google.comnih.gov
Reaction Mechanisms and Chemical Reactivity of 1 Ethyl 1,4 Diazepane Systems
Mechanistic Investigations of Ring Formation Reactions
The synthesis of the 1,4-diazepane ring, the core of 1-Ethyl-1,4-diazepane, can be achieved through several mechanistic pathways. A common approach involves the cyclization of linear precursors containing two nitrogen atoms separated by an appropriate carbon chain.
One studied mechanism is the intramolecular cyclization of amino acids. For instance, the synthesis of 1,4-diazepanes with various substituents has been achieved through the intramolecular EDC coupling of amino acids, which serves as a key step in the formation of the seven-membered ring. researchgate.net Another pathway involves the reaction of diamines with dicarbonyl compounds or their equivalents. Theoretical studies using Density Functional Theory (DFT) have been employed to investigate the reaction mechanism of the synthesis of diazepines from the action of aliphatic diamines on a pyrone ring. ijpcbs.com These studies help in understanding the geometries of reactants, intermediates, transition states, and products, thereby elucidating the most favorable reaction pathway. ijpcbs.com
Furthermore, the formation of the 1,4-diazepine ring can occur as a side reaction in peptide synthesis. For example, during the Fmoc-based solid-phase synthesis of peptides containing aspartic acid β-benzyl ester, the formation of a 1,4-diazepine-2,5-dione derivative has been observed. nih.gov Evidence suggests that this diazepinedione is formed from an aspartimide intermediate, with the rate of this ring transformation being influenced by the neighboring amino acid residues. nih.gov
A generalized scheme for the formation of a 1,4-diazepane ring via intramolecular cyclization is presented below:
Table 1: Key Mechanistic Steps in a Representative 1,4-Diazepane Ring Formation
| Step | Description | Intermediate/Transition State |
| 1 | Activation of a linear precursor | Formation of an activated ester or similar reactive intermediate. |
| 2 | Intramolecular nucleophilic attack | The terminal amino group attacks the activated carbonyl group. |
| 3 | Cyclization and ring closure | Formation of the seven-membered diazepane ring. |
| 4 | Proton transfer/rearrangement | Stabilization of the cyclic product. |
Reactivity of the Seven-Membered Diazepane Ring
The reactivity of the 1,4-diazepane ring in this compound is characterized by the nucleophilicity of the nitrogen atoms and the potential for ring-opening reactions under certain conditions.
While this compound itself is not an aromatic compound and therefore does not undergo electrophilic aromatic substitution, this type of reaction is relevant for its benzo-fused analogue, benzodiazepine (B76468). In benzodiazepine systems, the fused benzene (B151609) ring can undergo electrophilic substitution, and the diazepine (B8756704) ring can influence the regioselectivity of this reaction. The nitrogen atoms in the diazepine ring generally act as deactivating groups and direct incoming electrophiles to specific positions on the benzene ring.
The 1,4-diazepane ring can be susceptible to nucleophilic attack, particularly if the ring is activated or strained. For instance, in fused systems like azetidine-fused 1,4-benzodiazepines, the strained four-membered azetidine (B1206935) ring is prone to ring-opening reactions. nih.gov Treatment of the corresponding quaternary ammonium (B1175870) salts with nucleophiles such as sodium azide (B81097) (NaN₃), potassium cyanide (KCN), and sodium thiophenolate (PhSNa) leads to the opening of the azetidine ring to yield diverse 1,4-benzodiazepine (B1214927) derivatives. nih.gov
A similar principle can be applied to appropriately substituted this compound derivatives, where activation of one of the nitrogen atoms could facilitate a ring-opening reaction upon treatment with a strong nucleophile.
Table 2: Examples of Nucleophiles in Ring-Opening Reactions of Fused Diazepane Systems
| Nucleophile | Reagent | Product Type | Reference |
| Azide | NaN₃ | Azido-functionalized diazepine | nih.gov |
| Cyanide | KCN | Cyano-functionalized diazepine | nih.gov |
| Thiophenolate | PhSNa | Thiophenyl-functionalized diazepine | nih.gov |
The 1-ethyl group and the secondary amine at the 4-position of the diazepane ring are amenable to various functional group interconversions. The secondary amine can be alkylated, acylated, or subjected to other N-functionalization reactions to introduce a wide range of substituents.
For example, N-alkylation can be achieved by reacting this compound with alkyl halides. The lone pair of electrons on the nitrogen atom can also be involved in reactions with electrophiles, leading to the formation of new carbon-nitrogen or nitrogen-heteroatom bonds. These modifications can be used to modulate the chemical and biological properties of the molecule.
Catalytic Transformations Involving this compound
Catalysis plays a crucial role in both the synthesis of the 1,4-diazepane core and in subsequent transformations.
Metal catalysts, particularly those based on palladium and copper, have been extensively used in the synthesis of benzodiazepines, which share the diazepine core with this compound. mdpi.com For instance, palladium-catalyzed C-N coupling reactions are a powerful tool for the formation of the diazepine ring. researchgate.net The intramolecular Buchwald-Hartwig amination is a common strategy for the synthesis of benzodiazepine derivatives. mdpi.com
Copper-catalyzed intramolecular C-N bond formation has also been employed. For example, the synthesis of 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] ijpcbs.comdiazepin-10(2H)-ones was achieved through a CuI/N,N-dimethylglycine-catalyzed intramolecular C-N bond formation reaction. nih.gov Ruthenium-catalyzed tandem reactions have also been developed for the one-pot synthesis of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepines from 2-aminobenzyl alcohols and 1,2-amino alcohols. dntb.gov.ua
These metal-catalyzed methods offer efficient and versatile routes to the 1,4-diazepane skeleton and can be adapted for the synthesis of this compound and its derivatives.
Table 3: Metal Catalysts in the Synthesis of Diazepine Systems
| Metal | Ligand/Co-catalyst | Reaction Type | Reference |
| Palladium | Various phosphine (B1218219) ligands | C-N coupling, Buchwald-Hartwig amination | mdpi.comresearchgate.net |
| Copper | N,N-dimethylglycine | Intramolecular C-N bond formation | nih.gov |
| Ruthenium | (Pyridyl)phosphine ligands | Tandem hydrogen-transfer reactions | dntb.gov.ua |
Biocatalytic Approaches (e.g., Imine Reductases)
The synthesis of chiral 1,4-diazepane cores, including systems analogous to this compound, has been significantly advanced through biocatalytic methods. These approaches offer a green and efficient alternative to traditional chemical synthesis, which often relies on expensive and toxic transition metal catalysts. A primary biocatalytic strategy is the use of imine reductases (IREDs) for the asymmetric reductive amination of precursor molecules.
Imine reductases are a class of enzymes that catalyze the reduction of imines to amines with high enantioselectivity, utilizing a nicotinamide (B372718) cofactor like NADPH. In the context of 1,4-diazepane synthesis, this typically involves an intramolecular reductive amination of an aminoketone precursor. This reaction constructs the chiral seven-membered diazepine ring in a single, highly selective step.
Researchers have identified several enantiocomplementary IREDs that can produce either the (R)- or (S)-enantiomer of a substituted 1,4-diazepane. For example, in the synthesis of a related compound, an (R)-selective IRED from Leishmania major (IR1) and an (S)-selective IRED from Micromonospora echinaurantiaca (IR25) were successfully employed. nih.gov The catalytic efficiency of these wild-type enzymes can vary significantly.
To enhance catalytic performance for industrial applications, protein engineering techniques such as saturation mutagenesis and iterative combinatorial mutagenesis have been applied. For instance, a double mutant of the (R)-selective IRED from Leishmania major (Y194F/D232H) was developed, which demonstrated a 61-fold increase in catalytic efficiency compared to the wild-type enzyme. nih.gov These engineered enzymes have been successfully used to synthesize a range of substituted 1,4-diazepanes with high enantiomeric excess (93% to >99%). nih.gov
The general biocatalytic process for forming the 1,4-diazepane ring using IREDs is outlined below:
Substrate Binding: The aminoketone precursor binds to the active site of the IRED.
Imine Formation: The primary amine of the substrate undergoes cyclization with the ketone moiety to form a cyclic imine intermediate in situ.
Hydride Transfer: The NADPH cofactor, also bound in the active site, delivers a hydride to the electrophilic carbon of the imine. This reduction step is stereospecific, with the facial selectivity determined by the enzyme's active site architecture.
Product Release: The resulting chiral 1,4-diazepane product is released from the enzyme.
This biocatalytic approach is a significant breakthrough, providing a sustainable and highly efficient route to pharmaceutically important chiral 1,4-diazepanes. nih.gov
| Enzyme (Source) | Selectivity | Catalytic Efficiency (s⁻¹mM⁻¹) | Achieved Enantiomeric Excess (% ee) | Reference |
|---|---|---|---|---|
| IRED from Leishmania major (IR1, Wild-Type) | (R)-selective | 0.027 | >99 | nih.gov |
| IRED from Micromonospora echinaurantiaca (IR25, Wild-Type) | (S)-selective | 0.962 | >99 | nih.gov |
| IRED from Leishmania major (Y194F/D232H Mutant) | (R)-selective | 1.647 (61-fold increase) | >99 | nih.gov |
Computational Chemistry and Spectroscopic Analysis of 1 Ethyl 1,4 Diazepane
Advanced Spectroscopic Characterization Techniques
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Theoretical Vibrational Frequencies: Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate the vibrational frequencies of molecules. researchgate.net For 1-Ethyl-1,4-diazepane, these calculations would predict a series of distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds (C-H, C-N, C-C, and N-H if present as a secondary amine in a salt form).
Key Vibrational Modes:
C-H Stretching: The most intense bands in the IR and Raman spectra are typically found in the 2800-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl group and the diazepane ring. nih.gov
CH₂ Bending (Scissoring): Vibrations associated with the scissoring motion of the methylene (B1212753) (CH₂) groups in the ring and ethyl chain are expected to appear around 1440-1480 cm⁻¹.
C-N Stretching: The stretching vibrations of the C-N bonds are crucial for identifying the diazepine (B8756704) core. These typically appear in the fingerprint region, generally between 1000 cm⁻¹ and 1250 cm⁻¹. The tertiary amine C-N stretch (C-N-C) from the ethyl-substituted nitrogen will differ slightly from the secondary amine C-N stretch (if present) or other tertiary amine vibrations within the ring.
C-C Stretching: Skeletal C-C stretching vibrations within the seven-membered ring and the ethyl group contribute to bands in the 800-1200 cm⁻¹ region.
Ring Puckering and Torsional Modes: The diazepane ring exhibits low-frequency vibrations corresponding to puckering and torsional motions. These are often found below 600 cm⁻¹ and are more readily observed in the Raman spectrum.
Table 1: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| C-H Stretch (Aliphatic) | 2850 - 2995 | Strong | Strong |
| CH₂ Scissoring | 1440 - 1480 | Medium | Medium |
| C-N Stretch | 1000 - 1250 | Medium-Strong | Weak-Medium |
| C-C Stretch | 800 - 1200 | Medium-Weak | Medium |
| Ring Puckering/Torsional | < 600 | Weak | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns upon ionization.
Molecular Ion: The molecular formula of this compound is C₇H₁₆N₂. uni.lu Its monoisotopic mass is 128.1314 Da. In electron ionization (EI-MS), a distinct molecular ion peak (M⁺˙) would be expected at m/z 128. Due to the "nitrogen rule," a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent for this compound. In soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be prominently observed at m/z 129. uni.lu
Fragmentation Pattern: The fragmentation of this compound is predicted to be dominated by α-cleavage, a characteristic pathway for amines. This process involves the homolytic cleavage of a C-C bond adjacent to a nitrogen atom, which is stabilized by the non-bonding electrons on the nitrogen.
Predicted Fragmentation Pathways:
Loss of an Ethyl Radical: α-cleavage at the bond between the ethyl group and the nitrogen atom would result in the loss of an ethyl radical (•CH₂CH₃, 29 Da), leading to a stable, resonance-delocalized cation at m/z 99. This is often a dominant peak in the spectrum of N-ethyl amines.
Ring Cleavage: α-cleavage can also occur within the diazepane ring itself. Cleavage of the C-C bond adjacent to the N1 nitrogen (the ethyl-substituted nitrogen) can initiate a series of ring-opening fragmentation events. A common pathway involves the loss of an ethyleneimine fragment or related species.
Loss of a Methyl Radical: A less favorable α-cleavage could involve the loss of a methyl radical (•CH₃, 15 Da) from the ethyl group, resulting in a fragment at m/z 113.
Formation of Small Iminium Ions: Further fragmentation of the ring can lead to smaller, stable iminium ions, such as CH₂=N⁺HR or CH₂=N⁺R₂, which would appear at lower m/z values.
Computational tools predict several adducts for this compound under ESI conditions, providing further data for its identification. uni.lu
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment | Predicted m/z | Ionization Mode | Proposed Origin |
|---|---|---|---|
| [M]⁺˙ | 128.13 | EI | Molecular Ion |
| [M+H]⁺ | 129.14 | ESI | Protonated Molecule |
| [M-C₂H₅]⁺ | 99.09 | EI/ESI-CID | α-cleavage, loss of ethyl radical |
| [M-CH₃]⁺ | 113.12 | EI/ESI-CID | α-cleavage, loss of methyl radical |
| [M+Na]⁺ | 151.12 | ESI | Sodium Adduct |
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal lattice. While a specific crystal structure for this compound has not been reported in the reviewed literature, extensive studies on the parent 1,4-diazepane (homopiperazine) and its derivatives provide a strong basis for predicting its solid-state conformation. mdpi.comresearchgate.netresearchgate.net
Conformational Analysis: The seven-membered diazepane ring is flexible and can adopt several low-energy conformations. The most common conformations observed for 1,4-diazepane derivatives are the chair and the twist-boat. nih.gov
Chair Conformation: The parent homopiperazine (B121016) molecule has been found to exist in a pseudo-chair conformation in its crystal structure. mdpi.comresearchgate.net This conformation minimizes steric strain and torsional strain for the unsubstituted ring.
Twist-Boat Conformation: In N,N'-disubstituted 1,4-diazepanes, a twist-boat conformation has been identified as a low-energy state, sometimes stabilized by intramolecular interactions. nih.gov
For this compound, it is highly probable that the diazepane ring would adopt a chair-like conformation to minimize steric hindrance from the ethyl group. In this conformation, the ethyl group would likely occupy an equatorial position to further reduce steric interactions with the ring protons. The secondary amine proton would also have a preferred orientation, influencing intermolecular hydrogen bonding in the crystal lattice.
Crystal Packing: In the solid state, molecules of this compound would pack in a repeating three-dimensional lattice. The packing would be significantly influenced by intermolecular hydrogen bonds formed between the N-H of the secondary amine of one molecule and the lone pair of a nitrogen atom on an adjacent molecule. This hydrogen bonding network is a key feature in the crystal structure of homopiperazine. mdpi.comresearchgate.net The ethyl groups would likely be arranged to maximize van der Waals interactions between molecules.
Table 4: Predicted Crystallographic Parameters and Conformation for this compound (by analogy)
| Parameter | Predicted Value / Feature | Basis of Prediction |
|---|---|---|
| Probable Ring Conformation | Chair or Pseudo-Chair | Analogy with homopiperazine mdpi.comresearchgate.net |
| Ethyl Group Orientation | Equatorial | Minimization of steric strain |
| Key Intermolecular Force | N-H···N Hydrogen Bonding | Presence of secondary amine |
| Crystal System | Monoclinic or Orthorhombic | Common for similar organic molecules researchgate.netnih.gov |
Applications and Functionalization of 1 Ethyl 1,4 Diazepane in Advanced Materials and Catalysis
1-Ethyl-1,4-diazepane as a Ligand in Coordination Chemistry and Catalysis
The presence of two nitrogen atoms within the flexible seven-membered ring of this compound makes it an intriguing bidentate ligand for a variety of metal ions. The ethyl group introduces a degree of steric hindrance and modifies the electronic properties of the coordinating nitrogen atom, which can influence the stability, structure, and reactivity of the resulting metal complexes.
Research into diazepane-based ligands has demonstrated their ability to form stable complexes with a range of transition metals. While specific studies on this compound are scarce, the broader family of N-substituted diazepanes offers insights into its coordination behavior. For instance, nickel(II) complexes with N,N'-disubstituted 1,4-diazepane ligands have been synthesized and characterized. These complexes often exhibit distorted square-planar or octahedral geometries, depending on the nature of the substituents and the presence of other coordinating species. acs.orgnih.gov
Table 1: Examples of Metal Complexes with N-Substituted 1,4-Diazepane Ligands
| Ligand | Metal Ion | Coordination Geometry | Reference |
|---|---|---|---|
| 1,4-bis[(pyridin-2-yl-methyl)]-1,4-diazepane | Ni(II) | Distorted square-planar | acs.orgnih.gov |
| 1,4-bis[2-(pyridin-2-yl)ethyl]-1,4-diazepane | Ni(II) | Distorted square-planar | acs.orgnih.gov |
This table presents examples of metal complexes formed with related N-substituted 1,4-diazepane ligands, suggesting the potential for this compound to form similar complexes.
Metal complexes derived from N-alkylated diazepane ligands hold promise as catalysts in various organic transformations. The ligand's structure can be tailored to create specific steric and electronic environments around the metal center, thereby influencing the catalyst's activity and selectivity. While no specific catalytic applications of this compound have been reported, related systems have shown catalytic efficacy. For example, copper complexes with certain diazepane-based ligands have been investigated for their catalytic activity. researchgate.net The development of chiral versions of this compound could also open avenues in asymmetric catalysis.
A significant area of interest is the use of metal complexes for the capture and conversion of carbon dioxide (CO2). Recent studies have shown that nickel(II) complexes of diazepane-based ligands can efficiently catalyze the conversion of atmospheric CO2 into valuable organic carbonates. acs.orgnih.gov These catalysts have demonstrated the ability to fix CO2 from the air at atmospheric pressure and convert epoxides into cyclic carbonates with high atom economy. acs.orgnih.gov
The mechanism is believed to involve the selective capture of CO2 by the nickel complex to form a CO2-bound intermediate, which then reacts with the epoxide. acs.org This suggests that a this compound-metal complex could potentially exhibit similar reactivity, contributing to the development of technologies for CO2 utilization.
Table 2: Catalytic Conversion of Styrene Oxide to Styrene Carbonate using Diazepane-Based Ni(II) Catalysts
| Catalyst | CO2 Source | Yield (%) | Turnover Number (TON) | Reference |
|---|---|---|---|---|
| Ni(L1)2 | Air (1 atm) | 25 | 500 | acs.orgnih.gov |
| Ni(L1)2 | Pure CO2 (1 atm) | 89 | 1780 | acs.orgnih.gov |
| Ni(L2)2 | Air (1 atm) | 22 | 440 | acs.orgnih.gov |
L1 = 1,4-bis[(pyridin-2-yl-methyl)]-1,4-diazepane, L2 = 1,4-bis[2-(pyridin-2-yl)ethyl]-1,4-diazepane. This data highlights the potential of diazepane-based catalysts in CO2 fixation, a promising area for future research involving this compound.
Functionalization for Material Science Applications
The this compound scaffold can be chemically modified to be incorporated into larger molecular architectures, leading to the development of new materials with unique properties.
The secondary amine group in this compound provides a reactive site for polymerization or for grafting onto existing polymer backbones. This could lead to the creation of functional polymers with pendant diazepane units. Such polymers could find applications as macromolecular ligands for catalysis, metal ion scavenging, or in the development of functional coatings and membranes. The synthesis of peptides containing a 1,4-diazepine-2,5-dione ring has been reported, indicating the possibility of incorporating this heterocyclic system into polyamide-like structures. nih.gov
"Smart" or "stimuli-responsive" materials that change their properties in response to external stimuli are of great interest. The nitrogen atoms in the this compound ring can act as pH-sensitive sites. By incorporating this moiety into a polymer, it may be possible to create materials that exhibit pH-responsive swelling, solubility, or conformational changes. Such materials could have applications in drug delivery, sensors, and actuators. While direct examples involving this compound are not available, the broader field of stimuli-responsive polymers based on nitrogen-containing heterocycles is an active area of research. nih.gov
Role in Supramolecular Chemistry
One notable example of the supramolecular behavior of a 1,4-diazepine derivative is its solid-state self-assembly, where a water cluster can act as a "molecular glue." researchgate.net In this fascinating case, the diazepine (B8756704) derivative's crystallization is facilitated by a network of water molecules that bridge the organic components, compensating for an imbalance of hydrogen-bond donors and acceptors and inducing conformational isomerism. researchgate.net This highlights the crucial role that solvent molecules can play in directing the self-assembly of such flexible heterocyclic systems. Theoretical calculations, including Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM), have shown that the stability of the resulting solid-state structure is significantly influenced by the hydrogen-bonding network of the water molecules and hyperconjugative interactions. researchgate.net
While direct studies on this compound in host-guest chemistry are scarce, the related class of 1,4-benzodiazepines has been investigated for its interaction with host molecules like cyclodextrins. researchgate.net Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating guest molecules. researchgate.net Molecular dynamics and DFT calculations have been employed to study the inclusion complexes of various 1,4-benzodiazepine (B1214927) derivatives with 2-Hydroxypropyl-β-cyclodextrin (2HPβCD). researchgate.net These studies provide insights into the binding affinities and the dominant intermolecular forces, such as van der Waals interactions, that govern the formation of these host-guest systems. researchgate.net Such research lays the groundwork for the potential application of functionalized 1,4-diazepanes as guest molecules in various delivery and recognition systems.
The ability of 1,4-diazepane derivatives to engage in specific molecular recognition events is also an area of growing interest. For instance, novel 1,4-diazepane derivatives have been designed and synthesized as potential inhibitors of amyloid-beta (Aβ) peptide aggregation, a key pathological event in Alzheimer's disease. uwaterloo.ca This inhibitory activity stems from the specific interactions between the diazepane derivatives and the Aβ peptides, preventing their self-assembly into neurotoxic plaques. uwaterloo.ca The development of such molecules underscores the potential of the 1,4-diazepane scaffold in the design of molecular sensors and therapeutic agents that rely on precise molecular recognition.
The table below summarizes key research findings related to the supramolecular chemistry of 1,4-diazepane and related derivatives.
| Research Area | Key Findings |
| Self-Assembly | A 1,4-diazepine derivative demonstrates solid-state self-assembly where a water cluster acts as a molecular glue, inducing conformational isomerism and stabilizing the crystal structure through hydrogen bonding. researchgate.net |
| Host-Guest Chemistry | Theoretical studies on 1,4-benzodiazepines with 2-Hydroxypropyl-β-cyclodextrin reveal the formation of inclusion complexes driven primarily by van der Waals forces, suggesting the potential for diazepanes as guest molecules. researchgate.net |
| Molecular Recognition | Functionalized 1,4-diazepane derivatives have been shown to inhibit the aggregation of amyloid-beta peptides, indicating their capacity for specific molecular recognition with biological targets. uwaterloo.ca |
Environmental and Toxicological Research Perspectives Excluding Dosage/administration
Environmental Fate and Degradation Pathways
The environmental persistence, transformation, and ultimate fate of 1-Ethyl-1,4-diazepane are critical determinants of its potential ecological impact. While direct studies on this specific compound are scarce, the behavior of similar aliphatic and cyclic amines provides a basis for predicting its environmental pathways.
The biodegradation of cyclic amines by microorganisms is a key process in their environmental removal. Studies on similar compounds, such as pyrrolidine (B122466) and piperidine, show that certain bacteria can utilize them as the sole source of carbon, nitrogen, and energy. For instance, Pseudomonas putida has been shown to degrade these cyclic amines by inducing a soluble heme amine mono-oxygenase. nih.gov This enzyme, which is dependent on NADH, initiates the degradation by cleaving a C-N bond within the ring, a mechanism akin to N-dealkylation. nih.gov This initial step is often followed by ring cleavage, leading to the formation of more readily biodegradable linear intermediates like γ-aminobutyraldehyde, which is then oxidized to γ-aminobutyrate. nih.gov
For diamines, another potential degradation pathway involves intermolecular cyclization. Under certain conditions, diamines can react to form urea (B33335) derivatives, which may represent a more persistent intermediate in the environment. researchgate.netsemanticscholar.org Given its structure, this compound could potentially undergo N-de-ethylation to 1,4-diazepane, followed by enzymatic ring cleavage. Alternatively, microbial oxidation could target the ethyl group or the carbon atoms of the diazepane ring. The presence of both a tertiary and a secondary amine group in its structure suggests a complex biodegradation profile that may involve multiple enzymatic pathways.
Chemical and photolytic degradation processes are significant abiotic pathways for the transformation of amines in the environment. Aliphatic amines are known to be highly reactive with ozone in aqueous environments. nih.govrsc.org This reaction typically begins with a rapid oxygen-transfer, which for a tertiary amine like the N-ethyl group in this compound, would likely lead to the formation of an N-oxide as the primary degradation product. nih.govrsc.org The secondary amine portion of the molecule could be oxidized to form a hydroxylamine (B1172632) intermediate, which may then be further transformed into a nitroalkane. nih.govrsc.org
Photodegradation, particularly by UV irradiation, is another relevant pathway, especially for derivatives like nitrosamines, which can form from secondary amines in the presence of nitrite. Nitrosamines are known to be susceptible to photolysis, which breaks the N-N bond and can lead to less harmful degradation products such as alkylamines, formic acid, ammonia, nitrate, and nitrite. sci-hub.se While diphenylamine (B1679370) is considered to have low persistence due to direct water photolysis, the susceptibility of this compound to direct or indirect photooxidation remains to be experimentally determined. wikipedia.org
The removal of amine-containing compounds from industrial wastewater is crucial to prevent environmental contamination. Several technologies are applicable for the remediation of water containing aliphatic and cyclic amines. google.comjeiletters.org
One effective approach is the use of advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals to break down recalcitrant organic molecules. Ozonation is one such AOP that has proven effective for degrading aliphatic amines. nih.govrsc.org Sonophotocatalytic degradation, which combines ultrasound with a photocatalyst like titanium dioxide (TiO₂), is another promising method for the mineralization of amines in water. researchgate.net
Physical separation methods can also be employed. Systems combining evaporation units with reverse osmosis have been designed to treat amine-containing wastewater. google.com The evaporation stage concentrates non-volatile byproducts, while the reverse osmosis unit can effectively separate the more volatile amines from the water. google.com Furthermore, ion exchange resins, particularly cation exchange resins, can be used to capture and concentrate amines from waste streams, allowing for their potential recovery and reuse. google.com
Bioremediation, which leverages the metabolic activity of microorganisms, is a cost-effective and environmentally friendly approach. As discussed in the biodegradation section, bacteria capable of degrading cyclic amines could be utilized in bioreactors to treat contaminated water. nih.govjeiletters.org Phytoremediation, the use of plants to detoxify contaminants, has also been suggested as a potential method for treating soil contaminated with low concentrations of amines. jeiletters.org
Ecotoxicological Impact Assessment
Assessing the ecotoxicological impact of this compound is essential for a comprehensive environmental risk assessment. In the absence of specific data for this compound, information from other aliphatic amines and cyclic piperazine (B1678402) derivatives can be used to infer potential toxicity to aquatic organisms.
Amines as a class exhibit a wide range of toxicities. unit.no Generally, their toxicity can be influenced by factors such as alkyl chain length and molecular structure. Studies on various amines have shown that they can be toxic to fish, invertebrates, and algae at varying concentrations. For example, the lowest observed effect concentration (LOEC) for methyldiethanolamine (MDEA) in fish was found to be 0.5 mg/L, while for monoethanolamine (MEA), the LOEC in algae was 0.75 mg/L. unit.no
Piperazine derivatives have been noted for their potential to induce cardiotoxicity in cell lines by disrupting calcium homeostasis and mitochondrial function. farmaceut.org Research on aliphatic amines like n-propylamine and trimethylamine (B31210) demonstrated that their toxicity to the bacterium Vibrio fischeri (used in the Microtox assay) and to nitrifying bacteria increases significantly after chlorination, a process that can occur in wastewater treatment. nih.gov This suggests that the degradation or transformation products of this compound could potentially be more toxic than the parent compound.
The following table summarizes acute toxicity data for several analogous amine compounds, providing a potential reference range for the ecotoxicity of this compound.
Ecotoxicity Data for Selected Amine Compounds
| Compound | Species | Endpoint | Value (mg/L) | Reference |
|---|---|---|---|---|
| Monoethanolamine (MEA) | Danio rerio (Zebra fish) eggs | 96h LC50 | 60.3 | unit.no |
| Monoethanolamine (MEA) | Vibrio fischeri (bacterium) | LC50 | 6 | unit.no |
| Piperazine (PIPA) | Vibrio fischeri (bacterium) | LC50 | 13 | unit.no |
| 2-Amino-2-methyl-1-propanol (AMP) | Vibrio fischeri (bacterium) | LC50 | 20 | unit.no |
| n-Propylamine | Phosphobacterium phosphoreum | 15 min EC50 | 12.68 µM | nih.gov |
| Trimethylamine | Phosphobacterium phosphoreum | 15 min EC50 | 15.92 µM | nih.gov |
Advanced Analytical Methods for Environmental Monitoring
The detection and quantification of this compound in environmental matrices like water, soil, or air require sensitive and selective analytical methods. The analysis of amines is often challenging due to their high polarity, basicity, and potential for adsorption onto analytical hardware. oup.comlabrulez.com
Gas Chromatography (GC) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. accustandard.comepa.govnih.gov Direct analysis of polar amines by GC can be problematic, leading to poor peak shape (tailing) and low sensitivity due to interactions with the column material. oup.comlabrulez.com To overcome this, several strategies are employed:
Derivatization: Amines can be converted into less polar, more volatile derivatives before GC analysis. Common derivatization reagents include alkyl chloroformates or N,N-dimethylformamide dimethylacetal, which react with primary and secondary amine groups. oup.comresearchgate.net
Specialized Columns: Columns that are chemically deactivated or made with base-deactivated supports are used to minimize adsorptive interactions. labrulez.com
Specific Detectors: A Nitrogen-Phosphorus Detector (NPD) is highly selective for nitrogen-containing compounds and provides enhanced sensitivity for amine analysis. accustandard.comepa.gov Gas Chromatography-Mass Spectrometry (GC-MS) offers definitive identification based on the mass spectrum of the compound and its fragments. epa.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a preferred method for analyzing polar, non-volatile compounds in complex matrices. waters.comnih.govresearchgate.net It offers high sensitivity and selectivity and often does not require derivatization.
Chromatographic Separation: Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography using columns stable at high pH can be used to achieve good retention and separation of polar amines. waters.comresearchgate.net Operating at a high pH (e.g., 9.5) can neutralize the charge on protonated amines, improving retention on reversed-phase columns and enhancing peak shape. waters.com
Detection: Tandem mass spectrometry (MS/MS) provides excellent selectivity and sensitivity through Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the target analyte. nih.gov Electrospray ionization (ESI) in positive mode is typically used for the analysis of amines. nih.gov
Sample preparation is a critical step to isolate the analyte from the environmental matrix and minimize interferences. Common techniques include liquid-liquid extraction (LLE) or solid-phase extraction (SPE) using appropriate sorbents. nih.govnih.gov
Comparison of Analytical Methods for Amine Detection
| Technique | Principle | Advantages | Challenges |
|---|---|---|---|
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution; well-established methods. | Often requires derivatization for polar amines; potential for peak tailing. oup.comlabrulez.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation based on partitioning between mobile and stationary phases, followed by mass-based detection. | High sensitivity and selectivity; suitable for polar and non-volatile compounds; derivatization often not needed. researchgate.net | Matrix effects can suppress or enhance ionization; requires specialized instrumentation. waters.com |
Future Directions and Emerging Research Avenues for 1 Ethyl 1,4 Diazepane
Development of Novel Synthetic Methodologies
While 1-Ethyl-1,4-diazepane is commercially available, the development of novel, efficient, and sustainable synthetic methodologies for N-substituted 1,4-diazepanes is an active area of research. Future advancements in the synthesis of this compound are likely to draw from innovative strategies being developed for the broader class of 1,4-diazepine and benzodiazepine (B76468) derivatives.
Key emerging synthetic approaches that could be adapted for this compound include:
Heteropolyacid-Catalyzed Procedures: The use of heteropolyacids as catalysts offers a green and efficient alternative to conventional acid catalysts for the synthesis of diazepine (B8756704) derivatives. These catalysts are often reusable and can lead to high yields and shorter reaction times. nih.gov
Domino Processes: Domino reactions, which involve a cascade of intramolecular transformations from simple starting materials, represent a highly atom-economical approach to constructing the 1,4-diazepane core. acs.org
Palladium-Catalyzed Cyclizations: Palladium-catalyzed reactions, such as intramolecular amination and C-H activation, are powerful tools for the synthesis of complex heterocyclic systems, including benzodiazepines. mdpi.com These methods could be applied to develop novel routes to this compound and its derivatives.
| Synthetic Methodology | Key Features | Potential Application for this compound Synthesis |
|---|---|---|
| Heteropolyacid Catalysis | Green, reusable catalysts, high yields, shorter reaction times. nih.gov | Development of environmentally benign and efficient synthetic routes. |
| Domino Reactions | Atom-economical, step-efficient, formation of complex structures from simple precursors. acs.org | Streamlined synthesis of the 1,4-diazepane core. |
| Palladium-Catalyzed Cyclization | High efficiency, functional group tolerance, formation of diverse derivatives. mdpi.com | Access to a wide range of functionalized this compound analogs. |
Exploration of New Catalytic Applications
The inherent structural features of this compound, particularly the presence of two nitrogen atoms, suggest its potential for use in catalysis. While direct catalytic applications of this compound are not yet widely reported, research into related 1,4-diazepane systems points towards promising future directions.
A notable example is the development of a recyclable, heterogeneous catalyst featuring a macrocyclic Schiff base ligand containing a 1,4-diazepane moiety immobilized on iron oxide nanoparticles. researchgate.net This hybrid material has shown catalytic activity in multicomponent reactions, highlighting the potential for 1,4-diazepane scaffolds to serve as platforms for the design of novel catalysts. Future research may focus on exploring the catalytic activity of this compound itself or its derivatives in a variety of organic transformations.
Integration with Machine Learning and AI for Drug Discovery and Material Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the fields of drug discovery and material design. nih.govaquigenbio.com While specific applications involving this compound are yet to be published, the general trends in the field suggest significant potential.
Future research could leverage AI and ML in the following ways:
De Novo Design: Generative AI models can be trained on existing libraries of bioactive molecules to design novel 1,4-diazepane derivatives with desired pharmacological properties. nih.gov This approach could accelerate the discovery of new drug candidates based on the this compound scaffold.
Predictive Modeling: AI algorithms can be used to predict the biological activity, toxicity, and pharmacokinetic properties of virtual libraries of this compound analogs, enabling the prioritization of compounds for synthesis and experimental testing. mdpi.com
Material Design: Machine learning can be employed to predict the properties of materials incorporating this compound, aiding in the design of new polymers, ligands for metal-organic frameworks, or other advanced materials with tailored functionalities.
Advanced Spectroscopic and Computational Studies for Deeper Understanding
A deeper understanding of the conformational landscape and electronic properties of this compound is crucial for its rational application in drug design and materials science. Advanced spectroscopic techniques and computational modeling are poised to provide these critical insights.
Recent studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have successfully employed a combination of NMR spectroscopy, X-ray crystallography, and molecular modeling to elucidate their low-energy conformations. nih.gov Similarly, molecular dynamics simulations have provided valuable insights into the binding of 1,4-diazepane-based ligands to sigma receptors. nih.gov
Future research on this compound will likely involve:
Conformational Analysis: Detailed conformational studies using a combination of experimental techniques (NMR, X-ray crystallography) and theoretical calculations (Density Functional Theory) to map the conformational space of the molecule.
Molecular Dynamics Simulations: Simulations to understand the dynamic behavior of this compound and its interactions with biological targets or other molecules in condensed phases.
Quantum Chemical Calculations: High-level quantum chemical calculations to determine its electronic properties, reactivity, and spectroscopic signatures.
| Technique | Information Gained | Relevance to this compound Research |
|---|---|---|
| NMR Spectroscopy | Detailed structural and conformational information in solution. nih.gov | Understanding the behavior of the molecule in a biologically relevant environment. |
| X-ray Crystallography | Precise three-dimensional structure in the solid state. nih.gov | Providing a static picture of the molecule's preferred conformation. |
| Molecular Dynamics Simulations | Dynamic behavior and intermolecular interactions over time. nih.gov | Predicting binding modes and affinities to biological targets. |
| Quantum Chemical Calculations | Electronic structure, reactivity, and spectroscopic properties. | Guiding the design of new derivatives with tailored properties. |
Role in Sustainable Chemistry and Circular Economy
The principles of green chemistry and the development of a circular economy are becoming increasingly important in chemical synthesis and manufacturing. The future of this compound research will likely be influenced by these trends.
An example of this is the "green synthesis" of dibenz- nih.govsemanticscholar.orgdiazepine-1-one analogues, which utilizes a multicomponent reaction in water with oxalic acid as a catalyst. researchgate.net This approach minimizes the use of hazardous solvents and reagents. Future research on this compound could focus on:
Bio-based Feedstocks: Investigating the synthesis of this compound from renewable resources.
Green Solvents: Utilizing environmentally benign solvents such as water or supercritical fluids in its synthesis and derivatization.
Catalytic Efficiency: Developing highly efficient and recyclable catalysts for its production to minimize waste.
Circular Economy Integration: Exploring the potential for recycling and reusing materials derived from this compound.
By embracing these sustainable practices, the chemical community can ensure that the future applications of this compound are not only scientifically innovative but also environmentally responsible.
Q & A
Basic: What are the standard synthetic routes for 1-Ethyl-1,4-diazepane, and how can reaction conditions be optimized to improve yield?
This compound is typically synthesized via alkylation of 1,4-diazepane with ethylating agents (e.g., ethyl bromide) under basic conditions. Optimization involves controlling reaction temperature (e.g., 0–25°C), solvent selection (polar aprotic solvents like DMF enhance nucleophilicity), and stoichiometric ratios of reactants. Post-synthesis purification via fractional distillation or column chromatography is critical, as side products like diethylated derivatives may form. Monitoring progress with TLC or GC-MS ensures intermediate stability .
Basic: What spectroscopic and crystallographic methods are most reliable for characterizing this compound?
Spectroscopy:
- NMR : H and C NMR confirm the ethyl group (δ ~1.2 ppm for CH, δ ~3.4 ppm for N-CH-) and diazepane ring protons (δ 2.5–3.5 ppm).
- IR : Stretching vibrations at ~2900 cm (C-H) and ~1600 cm (C-N) validate structure.
Crystallography: Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles. For example, disordered ethyl groups in crystal structures may require refinement using SHELXL software to model anisotropic displacement parameters .
Advanced: How can crystallographic disorder in this compound derivatives be resolved during structure refinement?
Disorder in ethyl or diazepane groups arises from dynamic conformations. Strategies include:
- Using high-resolution data (≤0.8 Å) to distinguish electron density peaks.
- Applying restraints (e.g., DFIX, SIMU) in SHELXL to model plausible geometries.
- Testing split-site occupancy models for overlapping atoms. Validate refinement with R-factor convergence (<5%) and residual density maps .
Advanced: What experimental approaches can determine the mechanism of this compound’s efflux pump inhibition in bacterial models?
To study efflux pump inhibition (e.g., in E. coli):
Fluorometric assays : Use ethidium bromide accumulation assays with/without this compound. Increased intracellular fluorescence indicates efflux inhibition.
Genetic knockouts : Compare MIC values in wild-type vs. efflux pump-deficient strains.
Molecular docking : Simulate binding to pump components (e.g., AcrB) using software like AutoDock. Validate with site-directed mutagenesis of predicted binding residues .
Basic: How should researchers address solubility challenges when formulating this compound for in vitro assays?
Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to enhance aqueous solubility. Pre-saturate buffers via sonication (30 min, 40 kHz). Confirm stability via HPLC post-formulation. For cell-based assays, ensure solvent controls do not exceed 0.5% to avoid cytotoxicity .
Advanced: How can contradictory data on this compound’s biological activity across studies be systematically analyzed?
Contradictions may arise from assay variability (e.g., pH, temperature) or structural analogs misreported as the parent compound. Steps:
Meta-analysis : Compare experimental conditions (e.g., bacterial strain, growth phase).
Structural verification : Confirm compound identity via HRMS and SC-XRD.
Dose-response curves : Replicate studies using standardized protocols (CLSI guidelines). Statistical tools (ANOVA, t-tests) quantify significance .
Basic: What safety and handling protocols are essential for working with this compound in the lab?
- PPE : Nitrile gloves, lab coat, and goggles.
- Ventilation : Use fume hoods due to potential respiratory irritation (H303 hazard).
- Storage : –20°C in airtight containers under nitrogen to prevent degradation.
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Advanced: How can computational chemistry predict the chelating properties of this compound with transition metals?
DFT calculations : Optimize geometry using Gaussian09 at B3LYP/6-31G* level to determine binding sites (N atoms).
Molecular electrostatic potential (MEP) maps : Identify electron-rich regions for metal coordination.
Experimental validation : Compare predicted stability constants (log K) with potentiometric titration data .
Advanced: What strategies mitigate racemization during asymmetric synthesis of this compound derivatives?
- Chiral auxiliaries : Use (R)- or (S)-BINOL to direct stereochemistry.
- Low-temperature reactions : Conduct alkylation at –78°C to slow racemization.
- Analytical monitoring : Chiral HPLC (e.g., Chiralpak IA column) tracks enantiopurity (>98% ee) .
Basic: How can researchers design a dose-response study to evaluate this compound’s cytotoxicity?
Cell lines : Use HepG2 (liver) or HEK293 (kidney) for general toxicity screening.
Dose range : 0.1–100 µM, 24–72 hr exposure.
Endpoints : MTT assay for viability, LDH release for membrane integrity.
Controls : Include untreated cells and solvent-only controls. EC values calculated via nonlinear regression (GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
